molecular formula C10H9N3O2S B1394233 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine CAS No. 637354-25-7

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Cat. No. B1394233
CAS No.: 637354-25-7
M. Wt: 235.26 g/mol
InChI Key: YOORFANBYYVNMQ-UHFFFAOYSA-N
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Patent
US08222266B2

Procedure details

A solution of 2-methylsulfanyl-4-pyridin-3-yl-pyrimidine (1.18 g, 5.81 mmol) in MeOH (45 ml) was cooled at 0° C., then an aqueous solution of oxone (10.7 g, 17.45 mmol in 45 ml of water) was slowly added. After stirring 1.5 hours at room temperature, the mixture was basified with 5% NaHCO3 and the product was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and evaporated to give 846 mg of the title compound that was used in the next step without further purification (61% yield).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][N:4]=1.O[O:16][S:17]([O-:19])=O.[K+].[C:21]([O-])(O)=O.[Na+]>CO>[CH3:21][S:17]([C:3]1[N:8]=[C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][N:4]=1)(=[O:19])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C=1C=NC=CC1
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 846 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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